2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate
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Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is a synthetic organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-difluorobenzylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with 5-chloro-2-fluorobenzoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chlorobenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-fluorobenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-3-fluorobenzoate
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is unique due to the specific arrangement of halogen atoms and functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-10-2-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-3-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBJKEGWXSHERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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